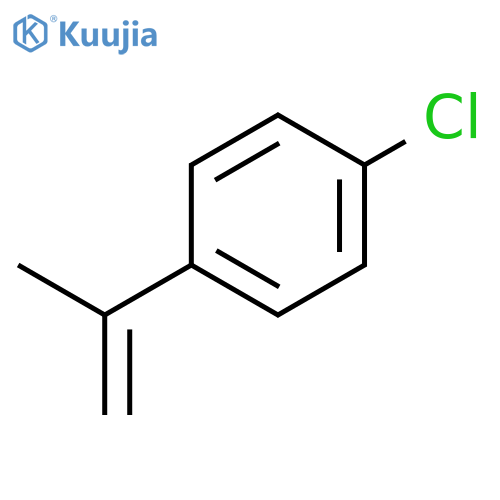Cas no 1712-70-5 (p-Chloro-alpha-methylstyrene)

p-Chloro-alpha-methylstyrene structure
商品名:p-Chloro-alpha-methylstyrene
p-Chloro-alpha-methylstyrene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-(prop-1-en-2-yl)benzene
- Chloromethylstyrenetech
- 4-Chloro-alpha-methylstyrene
- 4-Chloro-alpha-methylstyrene (stabilized with TBC)
- 4-Chloro-α-methylstyrene
- p-Chloro-alpha-methylstyrene
- 4-Chloroisopropenylbenzene
- 4-Isopropenylchlorobenzene
- 4-Chloroisopropenylbenzene (stabilized with TBC)
- 4-Isopropenylchlorobenzene (stabilized with TBC)
- 4-Isopropenyl-chlorobenzene
- 4-CHLORO-A-METHYLSTYRENE
- 4-chloro-à-methylstyrene
- 2-(4-CHLOROPHENYL)PROPENE
- p-Chloroisopropenylbenzene
- p-Isopropenyl-chlorobenzene
- 1-Chloro-4-(prop-1-en-2-yl)
- Benzene, 1-chloro-4-(1-methylethenyl)-
- 4-Chloro-
- A-methylstyrene
- 4-Chloro-.alpha.-methylstyrene
- WQDGTJOEMPEHHL-UHFFFAOYSA-N
- alpha-Methyl-4-chlorostyrene
- 1-Chloro-4-isopropenylbenzen
- P-Chloro-alfa-methylstyrene
- p-Chloro-.alpha.-methylstyrene
- 1-chloro-4-prop-1-en-2-ylbenzene
- 1-Chloro-4-isopropenylbenzene #
- MFCD00000630
- SCHEMBL12113014
- 4-ClC6H4C(CH3)=CH2
- FT-0618161
- BS-44046
- CS-W018084
- 1712-70-5
- 4-Chloro- alpha -methylstyrene
- BAA71270
- AI3-19142
- 4-Chloro-+/--methylstyrene
- AKOS003632743
- SCHEMBL190531
- EINECS 216-984-1
- NS00025620
- 1-chloro-4-isopropenyl-benzene
- WLZ3307
- 4-chloro-alpha-methyl styrene
- 4-Chloro-alpha-methylstyrene, 98%, contains 100 ppm tert-butylcatechol as stabilizer
- DTXSID40169024
- D89216
- SY048599
- W-107875
- EN300-7124629
- DB-043860
- DTXCID5091515
- 216-984-1
-
- MDL: MFCD00000630
- インチ: 1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
- InChIKey: WQDGTJOEMPEHHL-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(=C([H])[H])C([H])([H])[H]
- BRN: 1855073
計算された属性
- せいみつぶんしりょう: 152.03900
- どういたいしつりょう: 152.039
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: 無色透明または淡黄色の液体
- 密度みつど: 1.075
- ゆうかいてん: 3.5
- ふってん: 205-207 ºC
- フラッシュポイント: 73 ºC
- 屈折率: 1.553-1.557
- すいようせい: Soluble in water.
- PSA: 0.00000
- LogP: 3.37310
- ようかいせい: 水に溶けない。
- かんど: ねつかんど
p-Chloro-alpha-methylstyrene セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H227-H411
- 警告文: P210-P273-P280-P370+P378-P391-P403+P235-P501
- 危険物輸送番号:3082
- WGKドイツ:3
- セキュリティの説明: S23-S24/25
- 危険レベル:9
- 包装グループ:III
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S24/25
p-Chloro-alpha-methylstyrene 税関データ
- 税関コード:29036990
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
p-Chloro-alpha-methylstyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 109988-50G |
4-Chloro-α-methylstyrene, 98% |
1712-70-5 | 98% | 50G |
¥ 2162 | 2022-04-26 | |
| Enamine | EN300-7124629-0.25g |
1-chloro-4-(prop-1-en-2-yl)benzene |
1712-70-5 | 95% | 0.25g |
$19.0 | 2023-06-01 | |
| TRC | B419453-100mg |
1-Chloro-4-prop-1-en-2-ylbenzene |
1712-70-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419453-50mg |
1-Chloro-4-prop-1-en-2-ylbenzene |
1712-70-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| Alichem | A019089480-500g |
1-Chloro-4-(prop-1-en-2-yl)benzene |
1712-70-5 | 95% stabilized with 100ppm TBC | 500g |
718.08 USD | 2021-06-17 | |
| Chemenu | CM276989-500g |
1-Chloro-4-(prop-1-en-2-yl)benzene |
1712-70-5 | 95% | 500g |
$658 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014016-5g |
p-Chloro-alpha-methylstyrene |
1712-70-5 | 90% | 5g |
¥128 | 2024-05-25 | |
| Enamine | EN300-7124629-0.05g |
1-chloro-4-(prop-1-en-2-yl)benzene |
1712-70-5 | 95% | 0.05g |
$19.0 | 2023-06-01 | |
| Enamine | EN300-7124629-2.5g |
1-chloro-4-(prop-1-en-2-yl)benzene |
1712-70-5 | 95% | 2.5g |
$36.0 | 2023-06-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252144A-50 g |
4-Chloro-α-methylstyrene, |
1712-70-5 | 50g |
¥2,685.00 | 2023-07-11 |
p-Chloro-alpha-methylstyrene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1712-70-5)p-Chloro-alpha-methylstyrene
注文番号:A881937
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 11:05
価格 ($):161.0
p-Chloro-alpha-methylstyrene 関連文献
-
Yu Zhang,Nareh Hatami,Niklas Simon Lange,Emanuel Ronge,Waldemar Schilling,Christian Jooss,Shoubhik Das Green Chem. 2020 22 4516
-
Caterina Damiano,Paolo Sonzini,Emma Gallo Chem. Soc. Rev. 2020 49 4867
-
Weiya Pu,Dani Sun,Wanyue Fan,Wenwen Pan,Qinghui Chai,Xiaoxing Wang,Yunhe Lv Chem. Commun. 2019 55 4821
-
Christopher L. Rock,Ryan J. Trovitch Dalton Trans. 2019 48 461
-
Mainak Mitra,Olaf Cusso,Satish S. Bhat,Mingzhe Sun,Marco Cianfanelli,Miquel Costas,Ebbe Nordlander Dalton Trans. 2019 48 6123
1712-70-5 (p-Chloro-alpha-methylstyrene) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1712-70-5)4-Chloro-alpha-methylstyrene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1712-70-5)4-氯-α-甲基苯乙烯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ




